molecular formula C5H9BrO B1281988 4-Bromotetrahydropyran CAS No. 25637-16-5

4-Bromotetrahydropyran

Cat. No.: B1281988
CAS No.: 25637-16-5
M. Wt: 165.03 g/mol
InChI Key: IVBVKTPDEWDNRW-UHFFFAOYSA-N
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Description

4-Bromotetrahydropyran (4-Br-THP, CAS 25637-16-5) is a brominated six-membered oxygen heterocycle with the molecular formula C₅H₉BrO. It is a colorless to yellow-orange liquid (boiling point: 61°C, purity ≥98% by GC) and serves as a versatile building block in organic synthesis . Its tetrahydropyran (THP) core is prevalent in natural products like diospongins and centolobine, making it valuable for constructing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromotetrahydropyran can be synthesized through several methods. One common approach involves the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotetrahydropyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: It can participate in Suzuki coupling reactions with boron reagents to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Coupling: Palladium catalysts in the presence of base and boronic acids.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Hydroxyl-tetrahydropyran, alkoxy-tetrahydropyran, amino-tetrahydropyran.

    Coupling: Various substituted tetrahydropyrans with extended carbon chains.

    Reduction: Tetrahydropyran.

Scientific Research Applications

Synthetic Applications

4-Bromotetrahydropyran serves as an important reactant in several key organic synthesis processes:

  • Nickel-Catalyzed Suzuki Coupling Reactions :
    • It is used in alkyl-alkyl Suzuki coupling reactions with boron reagents, facilitating the formation of complex organic molecules .
  • Melanocortin-4 Receptor Agonist :
    • The compound has been employed in the preparation of selective small-molecule agonists for the melanocortin-4 receptor, which has shown efficacy in treating sexual dysfunction in clinical studies .
  • Synthesis of Aliphatic Hydrocarbons :
    • It aids in the preparation of aliphatic hydrocarbons through nickel-catalyzed Suzuki cross-coupling with alkylboranes .
  • Anthranilic Acids Production :
    • This compound is utilized to synthesize anthranilic acids, which exhibit antibacterial properties and have a binding affinity for human serum albumin .
  • Gephyrotoxin Synthesis :
    • The compound is involved in the synthesis of gephyrotoxin via the Schmidt reaction, showcasing its role in producing biologically relevant compounds .
  • Antiatherogenic Antioxidants :
    • It is used to prepare di-tert-butyldihydrobenzofuranols through Grignard reactions, contributing to research on antiatherogenic agents .

Case Study 1: Synthesis of 2,6-Disubstituted 4-Bromotetrahydropyrans

A recent study demonstrated an efficient one-pot synthesis method for 2,6-disubstituted derivatives using a catalytic system involving zinc bromide. This method showed high diastereoselectivity and good yields (65-85%) when reacting with various aldehydes and allyl bromide . The reaction mechanism involves a tandem carbonyl allylation followed by Prins cyclization.

Case Study 2: Discovery of Sulfonamidebenzamides

In another investigation, this compound was utilized to prepare sulfonamidebenzamides through SN2 displacement reactions. The resulting compounds exhibited selective apoptotic activity, highlighting the potential of this compound in drug discovery and development .

Summary Table of Applications

ApplicationDescriptionReference
Nickel-Catalyzed Suzuki CouplingUsed for forming complex organic molecules via alkyl-alkyl coupling reactions
Melanocortin-4 Receptor AgonistPreparation of small-molecule agonists for treating sexual dysfunction
Synthesis of Aliphatic HydrocarbonsFacilitates the production of aliphatic hydrocarbons via cross-coupling with alkylboranes
Anthranilic Acids ProductionSynthesis of antibacterial agents with serum albumin binding affinity
Gephyrotoxin SynthesisInvolved in the synthesis via the Schmidt reaction
Antiatherogenic AntioxidantsPreparation of di-tert-butyldihydrobenzofuranols through Grignard reactions
Synthesis of 2,6-Disubstituted DerivativesOne-pot synthesis method with high yields and diastereoselectivity
Sulfonamidebenzamides PreparationSN2 displacement leading to selective apoptotic compounds

Mechanism of Action

The mechanism of action of 4-Bromotetrahydropyran depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, it forms carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4-Br-THP is compared with other alkyl and aryl bromides in photoredox and nickel-catalyzed couplings:

Substrate Reaction Type Catalyst System Yield Key Findings Ref
4-Br-THP C(sp³)–C(sp²) Ir/Ni, TTMSS, DME, base 80% Superior chemoselectivity for alkyl halides; tolerates heterocycles .
Methyl 4-bromobenzoate C(sp²)–C(sp³) Same as above 80% Co-partner in dual cross-coupling; no interference with 4-Br-THP .
3-Bromopyridine C(sp²)–C(sp³) Ni with amidine ligand (A15) 45% Lower yield due to steric/electronic challenges in pyridine systems .
4-Bromoisoquinoline C(sp³)–C(sp²) Ni/Ir photoredox 30% Limited efficiency in aliphatic couplings .

Key Insights :

  • Selectivity : 4-Br-THP exhibits higher reactivity in alkyl–aryl couplings compared to rigid heteroaromatic bromides (e.g., 3-bromopyridine) due to favorable silyl radical activation .
  • Dual Functionalization : Sequential coupling of 4-Br-THP and aryl bromides (e.g., methyl 4-bromobenzoate) enables iterative synthesis of complex molecules .

Thermal and Chemical Stability

Compound Boiling Point Stability in Ionic Liquids Base Compatibility Ref
4-Br-THP 61°C Stable in [BMIM][PF₆] Compatible with Na₂CO₃, LiOH
Aryl Bromides (e.g., methyl 4-bromobenzoate) >200°C (estimated) Not studied Sensitive to strong bases
Aliphatic Bromides (e.g., N-Boc-4-bromopiperidine) Variable Less stable under photoredox Requires mild conditions

Key Insights :

  • Low Boiling Point : 4-Br-THP’s volatility (61°C) facilitates solvent removal but necessitates careful handling .
  • Base Tolerance: Reactions with 4-Br-THP proceed efficiently in the presence of inorganic bases (e.g., Na₂CO₃), unlike aryl bromides, which may decompose under harsh conditions .

Key Insights :

  • DNA Compatibility : 4-Br-THP’s stability in aqueous conditions (20% H₂O) makes it unique for bioconjugation, unlike moisture-sensitive aryl bromides .
  • Sustainability : Its use in ionic liquid-mediated Prins cyclization aligns with green chemistry trends, whereas traditional solvents are required for most aryl bromides .

Biological Activity

4-Bromotetrahydropyran (C5_5H9_9BrO) is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, biological implications, and relevant case studies.

This compound is characterized by its molecular formula C5_5H9_9BrO and a molecular weight of approximately 165.03 g/mol. It features a tetrahydropyran ring with a bromine substituent at the 4-position, which influences its reactivity and biological interactions. The compound is soluble in organic solvents and has been utilized as an intermediate in various synthetic pathways, particularly in organic chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the Prins cyclization reaction, which has been shown to yield high diastereoselectivity. Recent studies have employed zinc bromide as a catalyst to facilitate the one-pot synthesis from aldehydes and allyl bromide, resulting in good yields of the desired product .

Table 1: Summary of Synthetic Methods for this compound

MethodYield (%)Diastereoselectivity
Prins Cyclization65-85High
Barbier–Prins ReactionLowModerate

Biological Activities

The biological activities associated with tetrahydropyrans, including this compound, are diverse. Tetrahydropyrans are known to exhibit antiviral, antimicrobial, anti-nociceptive, and anti-proliferative properties. Specifically, compounds containing tetrahydropyran moieties have been reported to interact with various biological targets, making them valuable in medicinal chemistry .

Antimicrobial Activity

Research indicates that tetrahydropyrans can possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Activity

Tetrahydropyrans have also been investigated for their antiviral activities. Studies suggest that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This highlights the potential for developing antiviral agents based on the tetrahydropyran scaffold.

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial effects of synthesized this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antiviral Potential : In another investigation, researchers explored the antiviral activity of a series of tetrahydropyran-based compounds against influenza virus. The findings indicated that certain compounds significantly reduced viral titers in vitro, suggesting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromotetrahydropyran, and what are their key reaction conditions?

  • Answer : A highly diastereoselective one-pot synthesis method employs Prins cyclization using aldehydes and allyl bromide in the presence of a Zn/ZnBr2 catalytic system in CH2Cl2. This method yields 2,6-disubstituted this compound derivatives with good efficiency (65–85% yields) . Alternative routes include hydrohalogenation of tetrahydropyran precursors, but reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Answer : Key techniques include:

  • GC analysis for purity validation (>95% ).
  • NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm substitution patterns and bromine placement.
  • Melting point determination (if crystalline) and boiling point analysis (205.4°C ).
  • Mass spectrometry for molecular weight confirmation (165.02 g/mol ).

Advanced Research Questions

Q. How can chemoselectivity be achieved in hydrodehalogenation reactions involving this compound derivatives?

  • Answer : Stannane-free hydrodehalogenation methods using transition-metal catalysts (e.g., Pd or Ni complexes) selectively remove bromine without affecting other functional groups. Critical factors include:

  • Catalyst choice (e.g., Pd(PPh3)4 for mild conditions).
  • Solvent selection (e.g., THF or DMF for stability).
  • Temperature control (room temperature to 60°C) to suppress side reactions .

Q. What kinetic insights govern Ni/Ir-photocatalyzed coupling reactions using this compound as a substrate?

  • Answer : Temporal-concentration profiles reveal that the reaction proceeds via an ArNi<sup>II</sup>(L)Br intermediate, with rate-determining steps influenced by:

  • Catalyst concentration (Ni/Ir ratio).
  • Light intensity (for photoactivation).
  • Substrate electronic effects (e.g., electron-withdrawing groups accelerate oxidative addition) .

Q. How can researchers resolve contradictions in reported diastereoselectivity for Prins cyclization-based syntheses?

  • Answer : Discrepancies in diastereoselectivity (e.g., 80–95% ) often arise from:

  • Solvent effects : Polar solvents (CH2Cl2) favor tighter transition states.
  • Catalyst loading : Higher ZnBr2 concentrations improve stereochemical control.
  • Reaction monitoring : Use in-situ NMR or HPLC to track intermediate equilibration .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Answer : Safety protocols include:

  • Ventilated systems to handle bromine vapors.
  • Batch-wise addition of allyl bromide to prevent exothermic runaway.
  • Waste management : Neutralization of residual HBr before disposal .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in reaction yields across different synthetic methods?

  • Answer : Conduct a systematic Design of Experiments (DOE) to isolate variables:

  • Catalyst screening : Compare ZnBr2 vs. BF3·OEt2 in Prins cyclization.
  • Temperature gradients : Test 0°C to reflux conditions.
  • Replicate studies : Minimum triplicate runs to assess reproducibility .

Q. What analytical approaches validate the absence of regioisomers in this compound synthesis?

  • Answer : Use HPLC-MS with a chiral column to separate isomers. Cross-validate with 2D NMR (NOESY) to confirm spatial proximity of substituents .

Q. Applications in Complex Synthesis

Q. How is this compound utilized as an intermediate in natural product synthesis?

  • Answer : It serves as a key building block for:

  • Terpene derivatives : Bromine acts as a leaving group for subsequent cross-coupling.
  • Pharmaceutical intermediates : E.g., anticancer agents via Suzuki-Miyaura coupling .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in photoredox reactions involving this compound?

  • Answer : Standardize:
  • Light sources : Use calibrated LEDs (450 nm for Ir catalysts).
  • Oxygen exclusion : Rigorous degassing with N2/Ar.
  • Catalyst pre-activation : Pre-stir Ir(ppy)3 with substrate to ensure homogeneity .

Properties

IUPAC Name

4-bromooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVKTPDEWDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537841
Record name 4-Bromooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-16-5
Record name 4-Bromooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromotetrahydro-2H-pyran
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Retrosynthesis Analysis

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